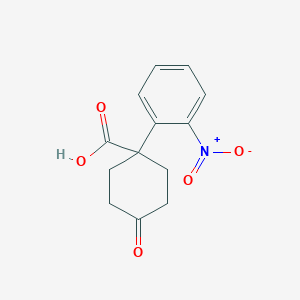
1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclohexane ring, which also contains a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid typically involves multi-step organic reactions. One common method includes the nitration of a phenyl group followed by cyclization and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Amino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid and ketone groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid
- 1-(2-Nitrophenyl)-4-hydroxycyclohexanecarboxylic Acid
Uniqueness: 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid is unique due to the specific positioning of the nitrophenyl group and the presence of both a ketone and carboxylic acid functional group
Properties
CAS No. |
1385694-66-5 |
|---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c15-9-5-7-13(8-6-9,12(16)17)10-3-1-2-4-11(10)14(18)19/h1-4H,5-8H2,(H,16,17) |
InChI Key |
HHHWBFKHAPRVLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)



![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)


